Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate is an organic compound with the molecular formula C17H24N2O4 This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as esterification, amide formation, and purification through techniques like crystallization or chromatography. The use of advanced analytical methods ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate include other benzoate esters, morpholine derivatives, and amide-containing molecules. Examples include:
- Ethyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate
- Methyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate
- Butyl 5-[(2-methylpropanoyl)amino]-2-(morpholin-4-yl)benzoate .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H26N2O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
propyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C18H26N2O4/c1-4-9-24-18(22)15-12-14(19-17(21)13(2)3)5-6-16(15)20-7-10-23-11-8-20/h5-6,12-13H,4,7-11H2,1-3H3,(H,19,21) |
InChI Key |
UHHZEEVPVRHVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C)N2CCOCC2 |
Origin of Product |
United States |
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